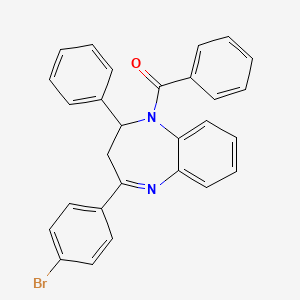![molecular formula C26H28Cl2N2O3 B11514035 2-[1,3-Bis(4-methoxybenzyl)hexahydropyrimidin-2-yl]-4,6-dichlorophenol](/img/structure/B11514035.png)
2-[1,3-Bis(4-methoxybenzyl)hexahydropyrimidin-2-yl]-4,6-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1,3-BIS[(4-METHOXYPHENYL)METHYL]-1,3-DIAZINAN-2-YL}-4,6-DICHLOROPHENOL is a complex organic compound characterized by its unique structure, which includes a diazinane ring substituted with methoxyphenyl groups and a dichlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,3-BIS[(4-METHOXYPHENYL)METHYL]-1,3-DIAZINAN-2-YL}-4,6-DICHLOROPHENOL typically involves multiple steps, starting with the preparation of the diazinane ring This can be achieved through the reaction of appropriate amines with formaldehyde and subsequent cyclization The methoxyphenyl groups are introduced via Friedel-Crafts alkylation, using methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the development of more efficient catalysts for the Friedel-Crafts reaction.
Chemical Reactions Analysis
Types of Reactions
2-{1,3-BIS[(4-METHOXYPHENYL)METHYL]-1,3-DIAZINAN-2-YL}-4,6-DICHLOROPHENOL can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The diazinane ring can be reduced to form secondary amines.
Substitution: The dichlorophenol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenol moiety.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-{1,3-BIS[(4-METHOXYPHENYL)METHYL]-1,3-DIAZINAN-2-YL}-4,6-DICHLOROPHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as UV absorbers or stabilizers.
Mechanism of Action
The mechanism of action of 2-{1,3-BIS[(4-METHOXYPHENYL)METHYL]-1,3-DIAZINAN-2-YL}-4,6-DICHLOROPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The diazinane ring can interact with biological macromolecules, potentially inhibiting their function. The methoxyphenyl groups can enhance the compound’s ability to penetrate cell membranes, while the dichlorophenol moiety can interact with cellular proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Similar structure but lacks the dichlorophenol moiety.
4,6-Dichloro-2-(4-methoxyphenyl)-1,3-diazine: Similar diazinane ring but different substituents.
Uniqueness
2-{1,3-BIS[(4-METHOXYPHENYL)METHYL]-1,3-DIAZINAN-2-YL}-4,6-DICHLOROPHENOL is unique due to the combination of its diazinane ring, methoxyphenyl groups, and dichlorophenol moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C26H28Cl2N2O3 |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
2-[1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-4,6-dichlorophenol |
InChI |
InChI=1S/C26H28Cl2N2O3/c1-32-21-8-4-18(5-9-21)16-29-12-3-13-30(17-19-6-10-22(33-2)11-7-19)26(29)23-14-20(27)15-24(28)25(23)31/h4-11,14-15,26,31H,3,12-13,16-17H2,1-2H3 |
InChI Key |
AZDJFIIWSGLZMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(C2C3=C(C(=CC(=C3)Cl)Cl)O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{4-[(4-Bromophenyl)amino]-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B11513964.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[(6-methylquinolin-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11513966.png)

![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11513973.png)
![ethyl 4-heptyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate](/img/structure/B11513979.png)
![3-chloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide](/img/structure/B11513983.png)
![2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl propanoate](/img/structure/B11513988.png)
![1-[1-hydroxy-2-(4-methoxy-3-nitrophenyl)-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B11513995.png)
methanone](/img/structure/B11514003.png)
![2-[4-(2,4-Dichlorophenoxy)butanamido]-5-hydroxybenzoic acid](/img/structure/B11514005.png)
![3-(2-Hydroxy-3-methoxyphenyl)-5-(3-methylphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11514015.png)
![N-(2-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)acetamide](/img/structure/B11514016.png)
![2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11514029.png)

